4-Fluoro-2-nitro-1-(trichloromethoxy)benzene
Overview
Description
4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H3Cl3FNO3. It is characterized by the presence of a fluorine atom, a nitro group, and a trichloromethoxy group attached to a benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene typically involves the nitration of 4-fluoro-1-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors equipped with cooling systems to manage the exothermic nature of the reaction. The process is optimized for high yield and purity, with subsequent purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-1-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-2-amino-1-(trichloromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Scientific Research Applications
4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is extensively used in scientific research for its diverse applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-1-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. The trichloromethoxy group can enhance the compound’s lipophilicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
- 2-Fluoro-4-nitro-1-(trichloromethoxy)benzene
- 3-Fluoro-4-nitrotoluene
- 5-Fluoro-2-nitrotoluene
Uniqueness
4-Fluoro-2-nitro-1-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOAACQTCGEKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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